molecular formula C11H17N3O4 B1589875 (S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrazol-1-yl)propanoic acid CAS No. 21012-18-0

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1589875
CAS No.: 21012-18-0
M. Wt: 255.27 g/mol
InChI Key: JPGQESMEFISORC-QMMMGPOBSA-N
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the formula C11H17N3O4 . It has a molecular weight of 255.27 .


Physical and Chemical Properties Analysis

This compound has a boiling point, but the specific temperature is not provided in the search results . Other physical and chemical properties such as solubility, density, and specific gravity are not available in the search results .

Scientific Research Applications

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of neuroexcitant analogs, demonstrating its utility in preparing enantiomerically pure glycine derivatives. Such applications are critical for the development of compounds with specific biological activities, as enantiomeric purity can significantly affect a compound's biological interactions and properties (Pajouhesh et al., 2000).

Catalytic Asymmetric Arylation

It serves as a substrate in the catalytic asymmetric arylation of β-pyrazol-1-yl acrylates. This process yields compounds with high enantiomeric excess, illustrating the compound's role in producing chiral molecules that could be potential candidates for pharmaceuticals (Gopula et al., 2015).

Synthesis of Heterocyclic Substituted α-Amino Acids

It has been utilized in generating novel non-proteinogenic heterocyclic substituted α-amino acids, showcasing its adaptability in synthesizing diverse molecular architectures. These amino acids have potential applications in drug development and as tools in studying biological processes (Adlington et al., 2000).

Synthesis of Fluorescent Polymers

The compound contributes to the synthesis of amino acid-based poly(N-propargylamides) with pendant pyrene groups, illustrating its role in creating materials with unique optical properties. Such materials could find applications in sensors, imaging, and as probes in biological research (Zhao et al., 2004).

Antimicrobial Activity

Derivatives synthesized from this compound have shown significant antimicrobial activities, indicating its potential as a precursor in developing new antibacterial agents. This application highlights the compound's contribution to addressing the growing need for novel antimicrobials (Pund et al., 2020).

Safety and Hazards

This compound is classified as a warning according to the safety signal word . It has precautionary statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrazol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-14-6-4-5-12-14/h4-6,8H,7H2,1-3H3,(H,13,17)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGQESMEFISORC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN1C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437586
Record name N-(tert-Butoxycarbonyl)-3-(1H-pyrazol-1-yl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21012-18-0
Record name N-(tert-Butoxycarbonyl)-3-(1H-pyrazol-1-yl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21012-18-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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